molecular formula C20H16FN3O6S B2560682 methyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate CAS No. 1251683-54-1

methyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate

Cat. No.: B2560682
CAS No.: 1251683-54-1
M. Wt: 445.42
InChI Key: DFTLOYQDSUHEPY-UHFFFAOYSA-N
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Description

Methyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyridazinone core using sulfonyl chlorides in the presence of a base such as triethylamine.

    Amidation reaction: The acetamido group is introduced through an amidation reaction between the sulfonylated pyridazinone and an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides or thiols.

Scientific Research Applications

Methyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

    Material Science: The compound’s functional groups allow for its incorporation into polymers or other materials, potentially imparting unique properties such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of methyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies, including enzyme assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{2-[3-(4-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate: Similar structure but with a different position of the fluorine atom.

    Methyl 2-{2-[3-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of methyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy in medicinal applications.

Properties

IUPAC Name

methyl 2-[[2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O6S/c1-30-20(27)15-7-2-3-8-16(15)22-17(25)12-24-19(26)10-9-18(23-24)31(28,29)14-6-4-5-13(21)11-14/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTLOYQDSUHEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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